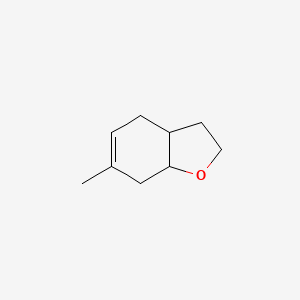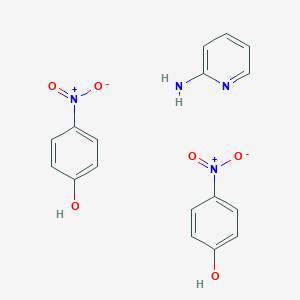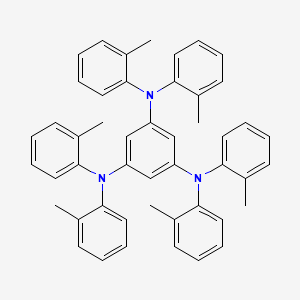![molecular formula C27H42SSi5 B14216689 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane CAS No. 832083-99-5](/img/structure/B14216689.png)
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane is an organosilicon compound characterized by the presence of multiple silicon atoms and a sulfanyl group. Organosilicon compounds are widely used in various industrial and research applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility in chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane typically involves the reaction of trimethylsilyl chloride with a suitable silicon-containing precursor under controlled conditions. The reaction may require the use of catalysts, such as platinum or palladium complexes, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors designed to handle organosilicon compounds. The process may include steps such as purification, distillation, and crystallization to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of simpler silanes.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane involves its interaction with molecular targets through its silicon and sulfanyl groups. These interactions can lead to the formation of stable complexes or the modification of existing chemical structures. The pathways involved may include the activation of specific enzymes or the inhibition of certain biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Trimethylsilyl chloride: A commonly used reagent in organosilicon chemistry.
Triphenylsilanol: An organosilicon compound with a hydroxyl group.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane is unique due to its complex structure, which includes multiple silicon atoms and a sulfanyl group. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
832083-99-5 |
|---|---|
Molekularformel |
C27H42SSi5 |
Molekulargewicht |
539.1 g/mol |
IUPAC-Name |
triphenyl-tris(trimethylsilyl)silylsulfanylsilane |
InChI |
InChI=1S/C27H42SSi5/c1-29(2,3)33(30(4,5)6,31(7,8)9)28-32(25-19-13-10-14-20-25,26-21-15-11-16-22-26)27-23-17-12-18-24-27/h10-24H,1-9H3 |
InChI-Schlüssel |
WTPOLXSOFUXDIW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)S[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


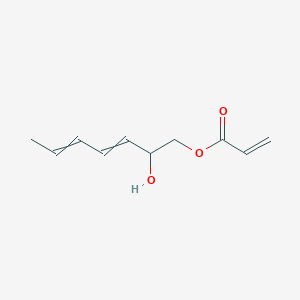
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
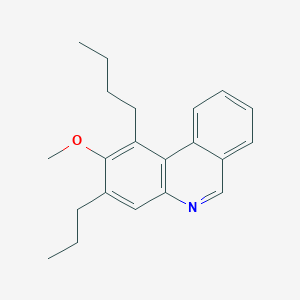
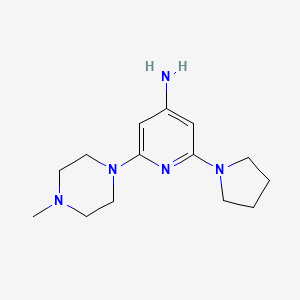
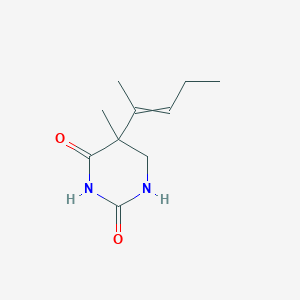
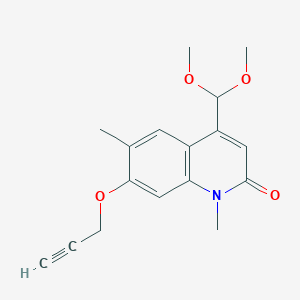
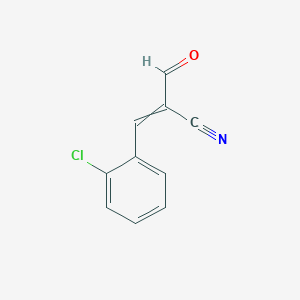
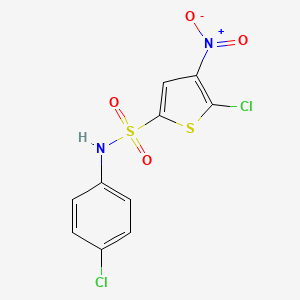
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
